[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative featuring a 1,4-benzothiazin core with a sulfone group (1,1-dioxido), a 3-bromophenyl substituent at position 4, and a phenyl methanone moiety at position 2.
Properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO3S/c22-16-9-6-10-17(13-16)23-14-20(21(24)15-7-2-1-3-8-15)27(25,26)19-12-5-4-11-18(19)23/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGBXDDQZMIISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiazine ring system One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine core The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS)
Industrial Production Methods: Industrial production of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features to benzothiazines often possess antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been widely studied. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves activation of caspases and modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives similar to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone exhibited significant antibacterial activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant bacteria.
- Cancer Research : Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The study found that treatment with the compound resulted in reduced tumor size and increased apoptosis markers in treated tissues.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets in biological systems. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the benzothiazine ring can interact with active sites or allosteric sites of enzymes. The phenylmethanone group may also contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural differences and molecular properties of closely related benzothiazine-based methanones:
| Compound Name | Substituents on Benzothiazine Core | Molecular Formula | Molecular Weight | Notable Features | Reference ID |
|---|---|---|---|---|---|
| 4-(3-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Bromophenyl, phenyl methanone | Not provided | Not provided | Meta-bromo substituent; sulfone group | N/A |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl, phenyl methanone | C25H23NO3S | 417.523 | Para-alkyl chain; increased lipophilicity | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-Ethylphenyl, 7-fluoro, 3-methylphenyl | C25H20FNO3S | 433.49 | Fluorine atom (electron-withdrawing); methyl group | |
| (2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone | 2-Bromophenyl, 4-hydroxy | C15H10BrNO4S | 380.21 | Ortho-bromo; hydroxyl group; monoclinic crystal | |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone | Benzoyl, 4-hydroxy, phenyl ethanone | C22H15NO5S | 405.42 | Hydroxy and benzoyl groups; hydrogen bonding |
Key Observations:
Substituent Effects: Bromine Position: The ortho-bromo substituent in may enhance intermolecular halogen bonding in crystal structures, whereas the meta-bromo in the target compound could reduce steric hindrance compared to ortho analogs. Hydrophobic vs. Polar Groups: The 4-butylphenyl group in enhances lipophilicity (logP ~4.5 estimated), favoring membrane permeability, while hydroxyl groups in improve solubility via hydrogen bonding.
Crystallographic Data: The ortho-bromo analog crystallizes in a monoclinic system (P21/c) with intermolecular hydrogen bonds (O–H⋯O and C–H⋯O) stabilizing the structure . In contrast, alkyl-substituted derivatives (e.g., ) may exhibit less directional packing due to nonpolar side chains.
Biological Activity
The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule belonging to the benzothiazine class, known for its diverse biological activities. Its unique structural features, including a benzothiazine core, bromophenyl substitution, and dioxido group, suggest potential reactivity and interaction with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 500.36 g/mol. The presence of the dioxido group enhances its reactivity, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.36 g/mol |
| Structural Features | Benzothiazine core with bromophenyl and dioxido groups |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The structural modifications provided by the bromophenyl and dioxido groups may enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of critical biological pathways.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in the benzothiazine class have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Several derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Analgesic Properties : Some related compounds exhibit pain-relieving effects through modulation of pain-related biological targets.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Similar core structure | Antimicrobial, anticancer |
| 2-Aminobenzothiazole | Contains amino group | Anticancer activity |
| Thiosemicarbazones | Related sulfur-containing compounds | Antiviral and anticancer properties |
Case Studies
- Anticancer Studies : A study investigated the effects of benzothiazine derivatives on various cancer cell lines, noting significant cytotoxicity associated with compounds structurally similar to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. The mechanism was attributed to the induction of apoptosis in cancer cells through caspase activation.
- Analgesic Activity : Another research focused on the analgesic potential of related compounds in animal models. The results indicated that certain modifications in the structure enhanced analgesic effects via inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
- Antimicrobial Efficacy : A comparative study highlighted that derivatives containing the benzothiazine core exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.
Q & A
Q. What synthetic methodologies are reported for 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can they be optimized?
The compound is synthesized via multi-step routes involving Friedel-Crafts benzoylation and bromination. For example, analogous benzothiazine derivatives are prepared using Lewis acid catalysts (e.g., AlCl₃) in dichloromethane for benzoylation, followed by bromination with N-bromosuccinimide (NBS) in tetrachloromethane . Optimization may involve adjusting stoichiometric ratios, reaction temperatures, or solvent systems to improve yield. Catalytic methods (e.g., transition-metal catalysis) for selective bromination could also be explored to reduce byproducts.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?
X-ray crystallography reveals monoclinic symmetry (space group P2₁/c) with hydrogen bonding between the sulfone oxygen and hydroxyl groups, as observed in structurally similar benzothiazine derivatives . Intramolecular hydrogen bonds (e.g., O–H⋯O) and π-π stacking between aromatic rings further stabilize the lattice. Full structural elucidation requires refinement using software like SHELXL .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and structural identity?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
- IR spectroscopy : Confirms functional groups (e.g., sulfone S=O stretching at ~1300 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
Cross-referencing with crystallographic data ensures accuracy .
Advanced Research Questions
Q. How can experimental design address challenges in synthesizing this compound, such as low yields or side reactions?
Systematic optimization via Design of Experiments (DoE) is recommended. For example:
- Factor screening : Evaluate the impact of catalyst loading (AlCl₃), bromination time, and solvent polarity on yield .
- Response surface methodology : Model interactions between variables to identify optimal conditions.
Parallel reactions under inert atmospheres (e.g., N₂) may mitigate degradation of sensitive intermediates .
Q. What strategies resolve contradictions in biological activity data, such as inconsistent antimicrobial or anti-inflammatory results?
Discrepancies may arise from assay variability or compound stability. Mitigation strategies include:
- Dose-response standardization : Use a consistent range of concentrations (e.g., 1–100 µM) across assays.
- Stability testing : Monitor degradation in biological matrices (e.g., PBS, cell media) via HPLC .
- Positive controls : Compare results with established bioactive benzothiazines (e.g., Lombardino’s anti-inflammatory derivatives ).
Q. How can researchers address limitations in pollution or degradation studies involving this compound?
Evidence from wastewater analysis highlights organic degradation during prolonged experiments . To stabilize the compound:
Q. What computational methods support the prediction of this compound’s reactivity or pharmacokinetic properties?
- DFT calculations : Model electrophilic substitution sites (e.g., bromine’s directing effects) and redox potentials.
- Molecular docking : Predict interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Stepwise documentation : Publish detailed procedures for benzoylation, bromination, and purification (e.g., column chromatography gradients).
- Crystallization conditions : Report solvent mixtures (e.g., ethanol/water) and slow evaporation rates to replicate crystal growth .
- Data sharing : Deposit crystallographic data in public repositories (e.g., CCDC) with accession codes .
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Introduce substituents at the 3-bromophenyl or methanone positions to probe electronic effects.
- Biological evaluation : Test derivatives against a panel of targets (e.g., microbial strains, cancer cell lines) with IC₅₀ determination.
- Correlation analysis : Use multivariate statistics to link structural features (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
